molecular formula C7H5FN4 B1330604 5-(3-fluorophenyl)-1H-tetrazole CAS No. 50907-20-5

5-(3-fluorophenyl)-1H-tetrazole

Cat. No. B1330604
CAS RN: 50907-20-5
M. Wt: 164.14 g/mol
InChI Key: SEYSTLGMSOLFBD-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “5-(3-fluorophenyl)-1H-tetrazole”

5-(3-fluorophenyl)-1H-tetrazole is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their applications in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar acidity but enhanced metabolic resistance and lipophilicity . The fluorophenyl group attached to the tetrazole ring may influence the compound's physical properties, reactivity, and potential applications in drug design and development.

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including those with fluorophenyl groups, can be achieved through various methods. One common approach involves the reaction of aryl nitriles with sodium azide, which can be catalyzed by different reagents, such as ammonium chloride and ammonium fluoride, under hydrothermal conditions . The synthesis of nucleoside diphosphate sugars using 1H-tetrazole as a catalyst in phosphomorpholidate coupling reactions demonstrates the versatility of tetrazoles in facilitating bond formation . Recent advances in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of 5-(3-fluorophenyl)-1H-tetrazole is not directly discussed in the provided papers. However, the general structure of tetrazoles is known to be planar, with the possibility of the aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups . The presence of a fluorine atom on the phenyl ring could affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Tetrazoles, including 5-(3-fluorophenyl)-1H-tetrazole, can participate in various chemical reactions due to their high nitrogen content and the presence of reactive sites on the ring. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis . The reactivity of tetrazoles can be further modified by substituents on the phenyl ring, such as fluorine, which can withdraw electron density and influence the compound's behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-fluorophenyl)-1H-tetrazole are not explicitly detailed in the provided papers. However, tetrazoles are generally known for their high nitrogen content, which contributes to their energetic properties and potential use in explosives . The substitution of a carboxylic acid with a tetrazole ring in drug molecules can improve pharmacokinetics, pharmacodynamics, and metabolic stability . The fluorine atom in the 5-(3-fluorophenyl) group is likely to increase the lipophilicity of the compound, which could be advantageous in drug design.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis and Functionalization

    Tetrazoles, including 5-(3-fluorophenyl)-1H-tetrazole, are used in organic chemistry as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. In medicinal chemistry, they serve as non-classical bioisosteres of carboxylic acids due to similar acidities but with higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).

  • Coordination Chemistry

    Tetrazoles, including derivatives like 5-(3-fluorophenyl)-1H-tetrazole, have been explored for their applications in coordination chemistry. The synthesis and coordination properties of these compounds, like fluorinated 5-aryl-1H-tetrazoles, offer insights into their potential for creating complex molecular structures (Gerhards et al., 2015).

  • Photographic Industry and Explosives

    The use of tetrazoles in the photographic industry and explosives has been documented, highlighting their diverse chemical applications. These compounds, due to their high nitrogen content and stability, are useful in these specialized fields (Roh, Vávrová, & Hrabálek, 2012).

Green Chemistry and Sustainable Synthesis

  • Microwave-Assisted Synthesis

    Advancements in the eco-friendly synthesis of 5-substituted 1H-tetrazoles, such as microwave-assisted methods, have been developed, contributing to greener and more efficient chemical processes (Mittal & Awasthi, 2019).

  • Hydrothermal Synthesis

    The hydrothermal synthesis method for tetrazoles, like 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, demonstrates a cleaner and safer approach to producing these compounds, enhancing sustainable chemical practices (Wang, Cai, & Xiong, 2013).

Biological and Pharmacological Potential

  • Phosphodiesterase-3 Inhibitor

    A specific derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was identified as a new synthetic derivative with phosphodiesterase-3 inhibitory action, demonstrating the potential biological activity of related tetrazole compounds (Souza et al., 2016).

  • Bioisosteric Replacement in Medicinal Chemistry

    5-Substituted 1H-tetrazoles are recognized for their role as bioisosteric replacements for carboxylic acids in drug design, enhancing the pharmacokinetics, pharmacodynamics, and metabolic stability of drugs (Roh, Vávrová, & Hrabálek, 2012).

Material Science and Engineering

  • Corrosion Inhibition

    Tetrazole derivatives have been studied for their role in inhibiting copper corrosion in chloride solutions, suggesting potential applications in material protection and engineering (Zucchi, Trabanelli, & Fonsati, 1996).

  • Stainless Steel Corrosion Inhibition

    A study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole showcases the potential of tetrazole derivatives in protecting metal surfaces in harsh chemical environments (Ehsani et al., 2014).

Photoreactive and Light-Induced Applications

  • Light-Induced Reactions: The use of tetrazole derivatives in light-induced reactions, such as in the synthesis of pyrazole-fused quinones, highlights their utility in photoreactive applications, contributing to the field of photochemistry (He et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards, often using Material Safety Data Sheets (MSDS) as a reference.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or biological activity.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “5-(3-fluorophenyl)-1H-tetrazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information.


properties

IUPAC Name

5-(3-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYSTLGMSOLFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318930
Record name 5-(3-fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorophenyl)-1H-tetrazole

CAS RN

50907-20-5
Record name 50907-20-5
Source DTP/NCI
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Record name 5-(3-fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters are important targets in the treatment of various central nervous disorders. Several limitations of traditional reuptake inhibitors, like delayed onset of action, …
Number of citations: 13 www.sciencedirect.com
BM Angadrao - 2019 - search.proquest.com
Current work discloses the synthesis and antiplasmodial activity of novel heterocyclic compounds. Synthesis of the compounds was done by adopting three General synthetic schemes. …
Number of citations: 0 search.proquest.com

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